molecular formula C15H19NO6S B2985002 (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid CAS No. 326882-30-8

(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B2985002
CAS No.: 326882-30-8
M. Wt: 341.38
InChI Key: FOKRLJVWBZPTRA-AATRIKPKSA-N
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Description

(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine sulfonyl group and dimethoxyphenyl moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-21-12-9-11(5-6-14(17)18)10-13(15(12)22-2)23(19,20)16-7-3-4-8-16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRLJVWBZPTRA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 3,4-dimethoxybenzaldehyde. This intermediate undergoes a series of reactions, including sulfonylation with pyrrolidine and subsequent condensation with acrylic acid under specific conditions to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl moiety but lacks the pyrrolidine sulfonyl group.

    Pyrrolidine-1-sulfonic acid: Contains the pyrrolidine sulfonyl group but lacks the dimethoxyphenyl moiety.

Uniqueness

(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H19NO6S
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in several cancer types, effectively halting their progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Apoptosis induction

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Research indicates that it inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antioxidant activity. It scavenges free radicals and protects cellular components from oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Study 1: Anticancer Efficacy

A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Study 2: Anti-inflammatory Response

In a model of acute inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

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